Reduced Lipophilicity (Computed logP) Relative to Saturated Analog (5-Chloropentyl)benzene
The target compound exhibits a computed XLogP3 of 3.6, while (5-chloropentyl)benzene (CAS 15733-63-8) shows a value of 4.0 [1][2]. The 0.4 log unit decrease reflects the polarizable π‑electron system of the double bond, which reduces partitioning into hydrophobic environments and may improve aqueous solubility relative to the fully saturated chain.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | (5-Chloropentyl)benzene (CAS 15733-63-8), XLogP3 = 4.0 |
| Quantified Difference | Δ logP = –0.4 (lower lipophilicity) |
| Conditions | PubChem computed property (XLogP3 algorithm, release 2021.05.07) |
Why This Matters
For medicinal chemistry procurement, lower lipophilicity can translate into better developability profiles, making the unsaturated compound preferable when balancing potency and pharmacokinetic parameters.
- [1] PubChem Compound Summary for CID 71345200, (5-Chloropent-3-en-2-yl)benzene. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 519173, 1-Chloro-5-phenylpentane. National Center for Biotechnology Information, 2025. View Source
